molecular formula C20H18N4O3 B14097443 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B14097443
M. Wt: 362.4 g/mol
InChI Key: VVEVIBSJZCYKJM-UHFFFAOYSA-N
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Description

3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.

    Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the aromatic rings or the pyrazole moiety.

    Reduction: Reduction reactions may target the oxadiazole ring or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse biological activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary widely based on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Other oxadiazoles: Compounds with similar structures but different substituents on the oxadiazole ring.

    Pyrazoles: Compounds containing the pyrazole ring but lacking the oxadiazole moiety.

    Phenyl derivatives: Compounds with similar aromatic ring structures but different functional groups.

Uniqueness

The uniqueness of 3-(4-ethoxy-3-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups and ring structures, which can impart unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

3-(4-ethoxy-3-methoxyphenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O3/c1-3-26-16-10-9-14(11-17(16)25-2)19-22-20(27-24-19)15-12-21-23-18(15)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,21,23)

InChI Key

VVEVIBSJZCYKJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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